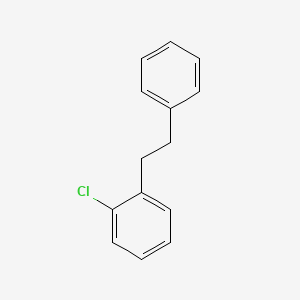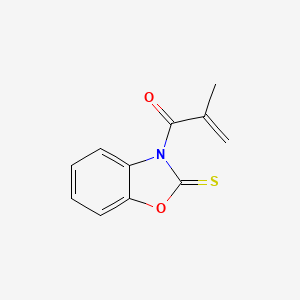
2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one is an organic compound that features a benzoxazole ring with a sulfanylidene group. Compounds with benzoxazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 2-mercaptobenzoxazole with an α,β-unsaturated ketone under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, benzoxazole derivatives are often studied for their potential antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating various diseases due to their bioactive properties.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action for 2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The sulfanylidene group could play a role in binding to metal ions or other molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzoxazole: A precursor in the synthesis of the target compound.
Benzoxazole: The parent structure, which lacks the sulfanylidene and methyl groups.
Thioamides: Compounds with similar sulfur-containing functional groups.
Uniqueness
2-Methyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)prop-2-en-1-one is unique due to the presence of both the benzoxazole ring and the sulfanylidene group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
135595-61-8 |
|---|---|
Molekularformel |
C11H9NO2S |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
2-methyl-1-(2-sulfanylidene-1,3-benzoxazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H9NO2S/c1-7(2)10(13)12-8-5-3-4-6-9(8)14-11(12)15/h3-6H,1H2,2H3 |
InChI-Schlüssel |
OOAXFIDOCGJDGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)N1C2=CC=CC=C2OC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


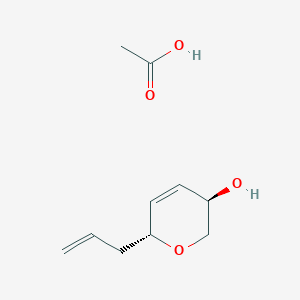
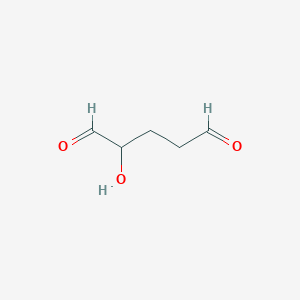

![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)



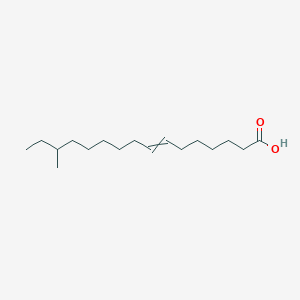
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
